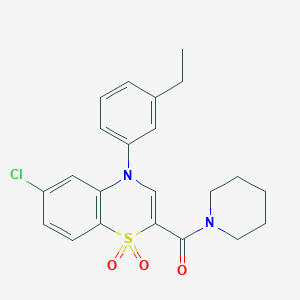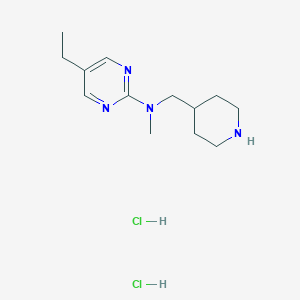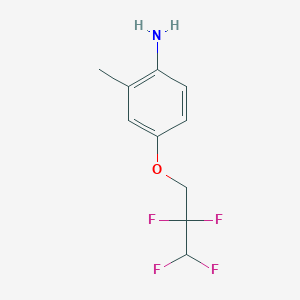![molecular formula C13H20Cl2N2 B2500355 [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride CAS No. 1485393-23-4](/img/structure/B2500355.png)
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride is a structurally complex molecule that is part of a broader class of azabicyclohexanes. These compounds are of significant interest in the field of medicinal chemistry due to their potential as frameworks for the asymmetric synthesis of biologically active compounds, such as pharmacologically active products .
Synthesis Analysis
The synthesis of related azabicyclohexane derivatives has been explored through various methods. For instance, 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane, a related synthon, has been synthesized using a stereocontrolled electrophilic addition-rearrangement route. This process involves the use of a 3-nosyloxymethyl group to suppress competitive oxygen neighboring group participation, which is crucial for achieving the desired stereochemistry . Additionally, azabicyclo[3.1.0]hexane-1-ols can be obtained by Ti(IV)-mediated cyclopropanation of amino acid derivatives, leading to versatile intermediates for asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of azabicyclohexanes, including the compound , is characterized by a bicyclic framework that can undergo selective rearrangement and ring cleavage. This structural feature allows for the generation of various cyclic compounds with potential biological activity. For example, Fe(III)-promoted ring opening followed by basic dehydrohalogenation can yield optically active dihydropyridinones, while Ce(IV)-promoted ring opening can lead to chiral tricyclopiperidinones .
Chemical Reactions Analysis
Azabicyclohexanes are reactive intermediates that can participate in a range of chemical reactions. The rearrangement and ring cleavage reactions mentioned previously are examples of the chemical transformations that these compounds can undergo. Additionally, the synthesis of 2-azabicyclo[2.1.1]hexanes from imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization demonstrates the reactivity of these compounds in forming the azabicyclohexane skeleton .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds suggest that these azabicyclohexanes have significant potential in drug development. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, showing high receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration through biological membranes . These properties are indicative of the potential that azabicyclohexane derivatives have in the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
Synthetic Applications and Structural Insights
Synthesis and Structural Analysis :
- The compound's structure, characterized by its bicyclic rings, has been the subject of detailed structural analysis. In a study, certain structural characteristics like chair and half-chair conformations of cyclohexane rings and the planarity of benzene and pyridine rings were observed in a related compound, providing insights into the spatial configuration and potential reactivity of such structures (Wu et al., 2009).
Methodological Development in Synthesis :
- Novel synthetic routes have been explored for derivatives of azabicyclo[3.1.0]hexane, indicating the relevance of these structures in advancing synthetic organic chemistry. For instance, the intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles has been used to synthesize tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton, highlighting innovative synthetic methodologies and the structural versatility of these compounds (Gensini et al., 2002).
Chemical Modification and Derivatives Synthesis :
- The framework of azabicyclo[3.1.0]hexane has been used to create spiro compounds, such as 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating the compound's utility as a core structure for further chemical modifications and the synthesis of potentially bioactive derivatives (Filatov et al., 2017).
Asymmetric Preparation and Functionalization :
- Research has also focused on the asymmetric preparation of azabicyclo[3.1.0]hexane derivatives, underscoring the significance of such compounds in stereoselective synthesis. The studies involved the development of methods for the removal of benzyl-type protecting groups, demonstrating the compound’s adaptability for further functionalization (Wolan et al., 2011).
Reactivity and Mechanistic Insights :
- The reactivity of azabicyclo[3.1.0]hexane derivatives has been explored, with studies detailing the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amine with iodine and PhSeBr, resulting in ring-closure products. These studies not only highlight the compound’s reactivity but also propose mechanisms, contributing to a deeper understanding of its chemical behavior (Fu & Huang, 2008).
Propiedades
IUPAC Name |
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-,13-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTAQOXYTKIGGR-SNFSYSBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(C1C2)CN)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@]2([C@H]1C2)CN)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
methyl}carbamate](/img/structure/B2500273.png)
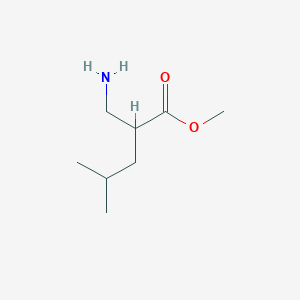
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
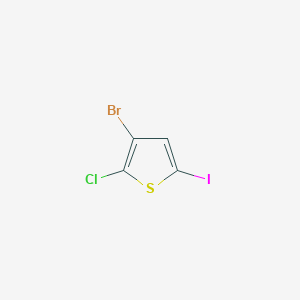
![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)
![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)
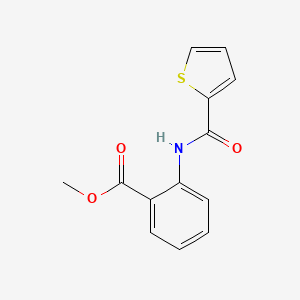
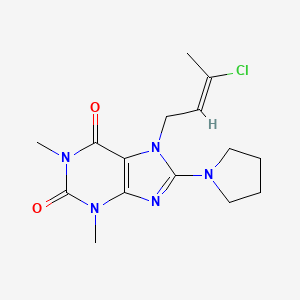
![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2500289.png)
